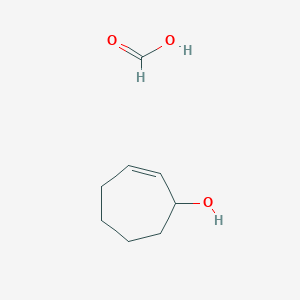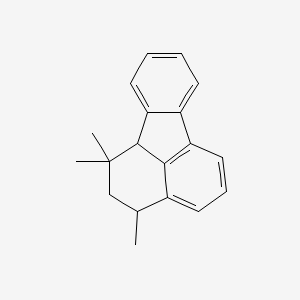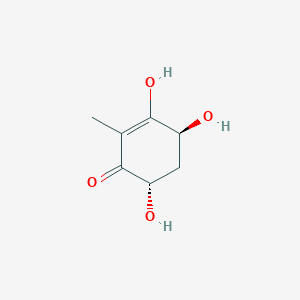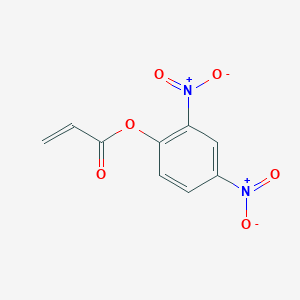
2,4-Dinitrophenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl prop-2-enoate is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenyl ring and a prop-2-enoate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl prop-2-enoate typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by esterification with prop-2-enoic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pesticides, and explosives
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl prop-2-enoate involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the collapse of the proton motive force, affecting ATP synthesis and energy production in cells. The compound targets mitochondrial membranes, leading to uncoupling of oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares similar structural features but lacks the prop-2-enoate group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Uniqueness: 2,4-Dinitrophenyl prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical reactivity and applications compared to other dinitrophenol derivatives. Its ability to undergo esterification and participate in various chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
62599-74-0 |
|---|---|
Molekularformel |
C9H6N2O6 |
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6N2O6/c1-2-9(12)17-8-4-3-6(10(13)14)5-7(8)11(15)16/h2-5H,1H2 |
InChI-Schlüssel |
RKJGQMJOEDIVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
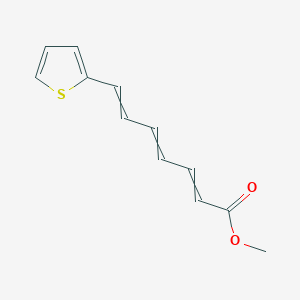
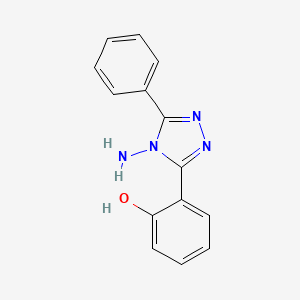
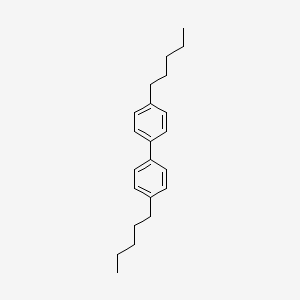
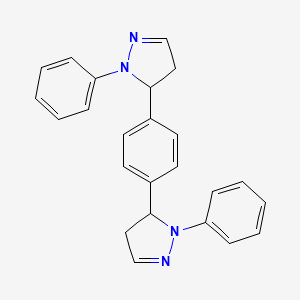
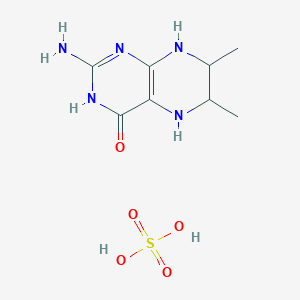
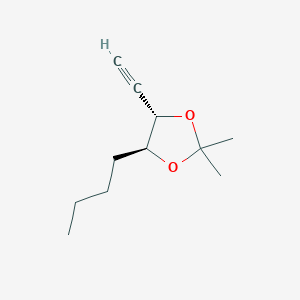
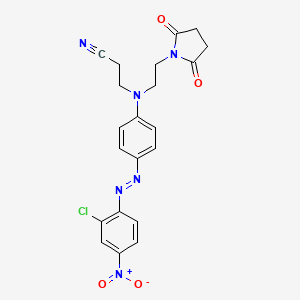
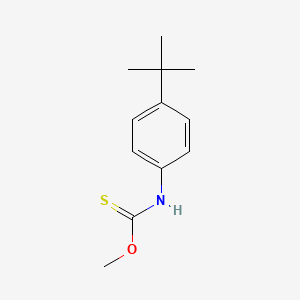
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
